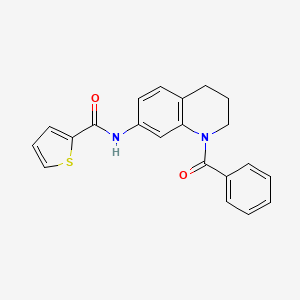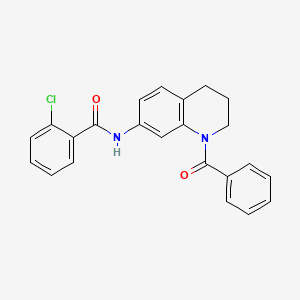
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C23H19ClN2O2 . It has a molecular weight of 390.9 g/mol .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which is a part of the compound , can be achieved through a two-step procedure. This includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI string: InChI=1S/C23H19ClN2O2/c24-20-11-5-4-10-19 (20)22 (27)25-18-12-13-21-17 (15-18)9-6-14-26 (21)23 (28)16-7-2-1-3-8-16/h1-5,7-8,10-13,15H,6,9,14H2, (H,25,27) . The compound has a complexity of 563 as computed by Cactvs 3.4.8.18 .Physical And Chemical Properties Analysis
The compound has a XLogP3-AA value of 4.8, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound also has a topological polar surface area of 49.4 Ų .Aplicaciones Científicas De Investigación
Drug Discovery and Development
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with enhanced pharmacological properties. The bicyclic planar structure allows modifications that can target specific biological pathways, making it an attractive starting material for drug development .
Anti-Microbial Activity
Studies have shown that derivatives of this compound exhibit anti-microbial effects. Researchers investigate its potential as an antimicrobial agent against bacteria, fungi, and other pathogens. The unique structural features contribute to its bioactivity, making it a promising candidate for combating infections .
Anti-Cancer Properties
The benzoyl-substituted quinoline moiety has drawn attention due to its anti-cancer potential. Researchers explore derivatives of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide for their cytotoxic effects on cancer cells. These compounds may interfere with cell proliferation and induce apoptosis, offering new avenues for cancer therapy .
Anti-Oxidant Effects
The compound’s structure suggests potential anti-oxidant properties. Researchers investigate its ability to scavenge free radicals and protect cells from oxidative stress. Understanding its mechanisms of action can lead to applications in preventing oxidative damage-related diseases .
Material Science and Organic Synthesis
Beyond its biological applications, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide plays a role in material science. Chemists explore its use as a building block for synthesizing functional materials, such as polymers, liquid crystals, and sensors. The compound’s versatility allows for diverse applications in organic synthesis .
Heterocyclic Chemistry and Mechanistic Studies
Researchers delve into the mechanistic aspects of reactions involving this compound. Its participation in cyclization reactions and its reactivity with various electrophiles provide insights into heterocyclic chemistry. Investigating reaction pathways and intermediates contributes to our understanding of organic transformations .
Propiedades
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(17-8-3-1-4-9-17)24-20-13-14-21-19(16-20)12-7-15-25(21)23(27)18-10-5-2-6-11-18/h2,5-6,10-11,13-14,16-17H,1,3-4,7-9,12,15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOWHPYYXZPFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














